molecular formula C5H12O2 B1201533 1,2-Dimethoxypropane CAS No. 7778-85-0

1,2-Dimethoxypropane

Cat. No. B1201533
CAS RN: 7778-85-0
M. Wt: 104.15 g/mol
InChI Key: LEEANUDEDHYDTG-UHFFFAOYSA-N
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Description

1,2-Dimethoxypropane (DMP) is an organic compound with the formula (CH3)2C(OCH3)2 . It is a colorless liquid and is the product of the condensation of acetone and methanol . DMP is used as a water scavenger in water-sensitive reactions .


Synthesis Analysis

DMP is commonly employed as a precursor to generate 2-methoxypropene (MPP) . The degradation study of DMP in ionic liquids showed the formation of MPP and 2-ethoxypropene (EPP) in an identical ratio due to the tunneling effect .


Molecular Structure Analysis

The molecular structure of DMP can be represented as C5H12O2 . A comparative modelling study of 1,2-dimethoxyethane (DME) and 1,2-dimethoxypropane (DMP) at 298 K and 318 K in the liquid state, water mixtures, and at infinite dilution condition in water, methanol, carbon tetrachloride, and n-heptane was reported .


Chemical Reactions Analysis

Upon acid-catalyzed reaction, DMP reacts quantitatively with water to form acetone and methanol . This property can be used to accurately determine the amount of water in a sample .


Physical And Chemical Properties Analysis

DMP is a colorless liquid . Its vapor density is 3.59 (vs air) and vapor pressure is 60 mmHg at 15.8 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

1,2-Dimethoxypropane (DMP) is an organic compound that primarily targets water molecules in its environment . It is used as a water scavenger in water-sensitive reactions .

Mode of Action

The mode of action of DMP involves a reaction with water. Upon acid-catalyzed reaction, DMP reacts quantitatively with water to form acetone and methanol . This property allows DMP to be used in the accurate determination of the amount of water in a sample .

Biochemical Pathways

The primary biochemical pathway affected by DMP is the water scavenging process in water-sensitive reactions . By reacting with water, DMP helps to control the amount of water present in these reactions, thereby influencing the reaction outcomes .

Pharmacokinetics

Its reaction with water suggests that it may have a significant impact on the bioavailability of other compounds in water-sensitive reactions .

Result of Action

The primary result of DMP’s action is the formation of acetone and methanol when it reacts with water . This reaction can be used to accurately determine the amount of water in a sample . In addition, DMP’s ability to scavenge water can influence the outcomes of water-sensitive reactions .

Action Environment

The action of DMP is influenced by the presence of water and the acidity of its environment . Acid catalyzes the reaction between DMP and water, and the amount of water present can affect the extent of the reaction . Therefore, the efficacy and stability of DMP as a water scavenger can be influenced by these environmental factors .

Safety and Hazards

DMP is highly flammable and causes serious eye irritation . It may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest .

properties

IUPAC Name

1,2-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEANUDEDHYDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871197
Record name 1,2-Dimethoxypropane
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethoxypropane

CAS RN

7778-85-0
Record name Propylene glycol dimethyl ether
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Record name Propane, 1,2-dimethoxy-
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Record name 1,2-Dimethoxypropane
Source EPA DSSTox
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Record name 1,2-dimethoxypropane
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Record name 1,2-Dimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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